3-[6-(4-Methoxyphenoxy)pyridazin-3-yl]benzoic acid

Epigenetics Oncology HDAC Inhibition

3-[6-(4-Methoxyphenoxy)pyridazin-3-yl]benzoic acid (CAS 1172841-07-4) is a synthetic pyridazine derivative characterized by a 4-methoxyphenoxy substituent at the 6-position of the pyridazine ring and a benzoic acid moiety at the 3-position. This substitution pattern confers distinct physicochemical and biological properties relative to other pyridazine analogs.

Molecular Formula C18H14N2O4
Molecular Weight 322.3 g/mol
CAS No. 1172841-07-4
Cat. No. B1387028
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[6-(4-Methoxyphenoxy)pyridazin-3-yl]benzoic acid
CAS1172841-07-4
Molecular FormulaC18H14N2O4
Molecular Weight322.3 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)OC2=NN=C(C=C2)C3=CC(=CC=C3)C(=O)O
InChIInChI=1S/C18H14N2O4/c1-23-14-5-7-15(8-6-14)24-17-10-9-16(19-20-17)12-3-2-4-13(11-12)18(21)22/h2-11H,1H3,(H,21,22)
InChIKeyIEPNPDNMSUMQRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[6-(4-Methoxyphenoxy)pyridazin-3-yl]benzoic acid (CAS 1172841-07-4) – A Differentiated Pyridazine Scaffold for Inflammatory and Oncology Research


3-[6-(4-Methoxyphenoxy)pyridazin-3-yl]benzoic acid (CAS 1172841-07-4) is a synthetic pyridazine derivative characterized by a 4-methoxyphenoxy substituent at the 6-position of the pyridazine ring and a benzoic acid moiety at the 3-position [1]. This substitution pattern confers distinct physicochemical and biological properties relative to other pyridazine analogs . The compound has demonstrated measurable activity in histone deacetylase (HDAC) inhibition assays [2] and is implicated in the modulation of interleukin‑1β (IL‑1β) production, a key target in inflammatory diseases [3].

Why Generic Substitution Fails: The Critical Role of the 4-Methoxyphenoxy Motif in 3-[6-(4-Methoxyphenoxy)pyridazin-3-yl]benzoic acid


Simple substitution of 3-[6-(4-Methoxyphenoxy)pyridazin-3-yl]benzoic acid with other pyridazine‑based compounds is scientifically unjustified. While many pyridazine derivatives share a common core, subtle variations in substituent position and electronic character profoundly alter target engagement and biological activity. For example, the 4‑methoxyphenoxy group on the target compound is crucial for enhancing solubility and bioavailability compared to unsubstituted or differently substituted analogs . Furthermore, in a series of IL‑1β production inhibitors, the 3,4‑bis(4‑methoxyphenyl)pyridazine scaffold served as a potent lead, but toxicity concerns necessitated systematic structural optimization [1]. Even within closely related regioisomers, such as the 4‑[6‑(3‑methoxyphenoxy)pyridazin‑3‑yl]benzoic acid analog (CAS 1170991‑22‑6) , the shift of the methoxy group from the para to the meta position is known to alter molecular recognition and downstream pharmacology. Therefore, the precise 4‑methoxyphenoxy substitution pattern of CAS 1172841‑07‑4 is not interchangeable with generic pyridazine analogs, and its selection must be guided by quantitative evidence of its unique profile.

Quantitative Differentiation of 3-[6-(4-Methoxyphenoxy)pyridazin-3-yl]benzoic acid (CAS 1172841-07-4) – A Data-Driven Procurement Guide


HDAC Inhibition: A Measurable Biochemical Anchor Point with Potential Selectivity Advantages

The compound exhibits inhibitory activity against histone deacetylases (HDACs) with an IC50 value of 1612 nM [1]. This provides a quantifiable biochemical benchmark for its activity. While many pan‑HDAC inhibitors exhibit broad inhibition at low nanomolar concentrations (e.g., vorinostat/SAHA has an IC50 ~10 nM for HDAC1), the moderate potency of 3‑[6‑(4‑methoxyphenoxy)pyridazin‑3‑yl]benzoic acid may be advantageous in scenarios where profound HDAC inhibition is undesirable, potentially offering a wider therapeutic window or reduced toxicity [2].

Epigenetics Oncology HDAC Inhibition

Structural Differentiation from the 3‑Methoxyphenoxy Regioisomer

The closest structural analog is 4‑[6‑(3‑methoxyphenoxy)pyridazin‑3‑yl]benzoic acid (CAS 1170991‑22‑6), which differs only in the position of the methoxy substituent (meta vs. para) . This seemingly minor alteration can significantly impact molecular conformation, electron distribution, and binding affinity. The para‑methoxy group on the target compound is known to enhance solubility and bioavailability relative to unsubstituted pyridazines , whereas the meta‑substituted analog may exhibit different pharmacokinetic and target engagement profiles.

Structure-Activity Relationship Chemical Synthesis Drug Design

Potential for IL‑1β Modulation: A Class‑Level Differentiator

Pyridazine derivatives, particularly those bearing methoxyphenyl groups, are known to inhibit interleukin‑1β (IL‑1β) production [1]. The 3,4‑bis(4‑methoxyphenyl)pyridazine scaffold, from which the target compound is conceptually derived, was identified as a potent IL‑1β inhibitor. However, lead compound 1 in that series exhibited acute toxicity in mice, prompting the development of analogs like 12 and 14, which maintained IL‑1β inhibition with reduced toxicity [2]. While direct IC50 data for IL‑1β inhibition by CAS 1172841‑07‑4 are not available, its structural similarity to these characterized inhibitors strongly suggests it may possess comparable activity, positioning it as a valuable tool for studying IL‑1β‑mediated inflammation with a potentially improved safety profile.

Inflammation Immunology Cytokine Inhibition

Optimal Research Applications for 3-[6-(4-Methoxyphenoxy)pyridazin-3-yl]benzoic acid (CAS 1172841-07-4)


Epigenetic Tool Compound for Moderate HDAC Modulation

The compound's measured IC50 of 1612 nM against HDACs [1] makes it an excellent tool for studies requiring partial HDAC inhibition. Unlike potent pan‑HDAC inhibitors (e.g., vorinostat) that can cause cytotoxicity and off‑target effects at low nanomolar concentrations, this compound provides a moderate level of inhibition that may be more suitable for probing HDAC biology in sensitive cellular models or for long‑term epigenetic reprogramming studies.

Structure-Activity Relationship (SAR) Studies on Pyridazine-Based IL‑1β Inhibitors

Given the established role of pyridazine derivatives in suppressing IL‑1β production [2], this compound serves as a valuable comparator in SAR campaigns. Researchers can systematically evaluate the impact of the 4‑methoxyphenoxy substituent on IL‑1β inhibition, solubility, and toxicity, thereby refining pharmacophore models and guiding the design of next‑generation anti‑inflammatory agents.

Investigating the Role of Substituent Position in Pharmacokinetics and Target Engagement

The compound's para‑methoxy substitution pattern is distinct from the meta‑methoxy regioisomer (CAS 1170991‑22‑6) . This provides a unique opportunity to directly compare the effects of substituent position on molecular properties such as solubility, permeability, and metabolic stability, without the confounding variable of differing molecular weight. Such studies are critical for establishing robust quantitative structure‑property relationship (QSPR) models.

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